molecular formula C3H5N B13808008 1-Azetine CAS No. 6788-85-8

1-Azetine

Cat. No.: B13808008
CAS No.: 6788-85-8
M. Wt: 55.08 g/mol
InChI Key: PTLWKRLAWHBMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

1-Azetine is often compared to other four-membered N-heterocycles, such as azetidines and 2-azetines. Key differences include:

The unique imine functionality and high ring strain of this compound make it a highly desirable synthetic target with distinct reactivity compared to its counterparts .

Properties

IUPAC Name

2,3-dihydroazete
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N/c1-2-4-3-1/h2H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLWKRLAWHBMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218106
Record name 1-Azetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

55.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6788-85-8
Record name 1-Azetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006788858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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